molecular formula C12H13NO . HBr B602167 Desacetyl-7-desmethyl Agomelatine Hydrobromide CAS No. 144705-51-1

Desacetyl-7-desmethyl Agomelatine Hydrobromide

Cat. No. B602167
CAS RN: 144705-51-1
M. Wt: 268.15
InChI Key:
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Description

Desacetyl-7-desmethyl Agomelatine Hydrobromide is a biochemical used for proteomics research . It is an analogue of Agomelatine .


Chemical Reactions Analysis

Desacetyl-7-desmethyl Agomelatine Hydrobromide is a compound with the molecular formula C12H14BrNO . It is a potent agonist at melatonin MT1 and MT2 receptors and a neutral antagonist at 5-HT2C receptors .


Physical And Chemical Properties Analysis

Desacetyl-7-desmethyl Agomelatine Hydrobromide has a molecular weight of 268.15 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 267.02588 g/mol . Its topological polar surface area is 46.2 Ų .

Scientific Research Applications

Pharmacokinetic Analysis

Scientists conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for determining the appropriate dosage and delivery method for therapeutic use.

Each of these applications contributes to a broader understanding of the compound’s potential in scientific research and medicine. The findings from these studies could pave the way for new therapeutic approaches and enhance our knowledge of various biological processes .

Mechanism of Action

Target of Action

Desacetyl-7-desmethyl Agomelatine Hydrobromide, an analogue of Agomelatine , primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors play a crucial role in regulating sleep-wake cycles, while serotonin receptors are involved in mood regulation .

Mode of Action

Desacetyl-7-desmethyl Agomelatine Hydrobromide acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors . As an agonist, it activates melatonin receptors, enhancing their function. As an antagonist, it blocks the action of serotonin at the 5-HT2C receptors, inhibiting their function . This dual action can lead to changes in neurotransmitter levels and receptor activity, potentially influencing mood and sleep patterns .

Biochemical Pathways

The compound’s interaction with melatonin and serotonin receptors can affect various biochemical pathways. It can resynchronize circadian rhythms, potentially correcting disruptions associated with mood disorders . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . These changes can have downstream effects on mood regulation and sleep-wake cycles .

Pharmacokinetics

It is primarily metabolized in the liver, with 90% metabolized by CYP1A2 and 10% by CYP2C9 . These properties can impact the bioavailability and therapeutic efficacy of the compound.

Result of Action

The molecular and cellular effects of Desacetyl-7-desmethyl Agomelatine Hydrobromide’s action are likely to be similar to those of Agomelatine. It has shown an antidepressant-like effect in animal depression models, circadian rhythm desynchronization, and in stress and anxiety models . In humans, Agomelatine has positive phase-shifting properties; it induces a phase advance of sleep, body temperature decline, and melatonin onset .

Action Environment

The action, efficacy, and stability of Desacetyl-7-desmethyl Agomelatine Hydrobromide can be influenced by various environmental factors. These may include the individual’s physiological state, presence of other medications, and liver function, given its metabolism in the liver

Future Directions

The mechanism of action of Desacetyl-7-desmethyl Agomelatine Hydrobromide, strikingly different from that of conventional classes of antidepressants, opens perspectives towards a better understanding of the physiopathological bases underlying depression .

properties

IUPAC Name

8-(2-aminoethyl)naphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKMSWFEISQKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.8 g (5.81×10-2 mol) of 2-(7-methoxy-1-naphthyl)ethylamine hydrochloride and 46 cm3 of 47% hydrobromic acid solution are introduced into a 250-cm3 round- bottom flask with a ground neck. The mixture is brought to reflux for 6.5 hours. After cooling, the reaction medium is filtered. The precipitate is washed with water and then with hexane. Recrystallization of the crude product is carried out in an ethyl acetate/hexane mixture to obtain 2-(7-hydroxy-1-naphthyl)ethylamine hydrobromide (yield 80%; melting point: 174°-175° C.).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Desacetyl-7-desmethyl Agomelatine Hydrobromide
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Desacetyl-7-desmethyl Agomelatine Hydrobromide
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